molecular formula C10H16Br2N2O2Si B8153026 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one

Cat. No.: B8153026
M. Wt: 384.14 g/mol
InChI Key: MQQIAKVVTKXGTP-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in the synthesis of various medicinally active molecules . The compound’s structure allows for easy functionalization, making it a valuable synthetic intermediate in drug design and development.

Chemical Reactions Analysis

4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can introduce other substituents into the molecule.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various pharmacological effects, such as inhibition of platelet aggregation or reduction of blood pressure .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives such as:

Properties

IUPAC Name

4,5-dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-10(15)9(12)8(11)6-13-14/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQIAKVVTKXGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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